Zotatifin

Clinical-stage FDA Fast Track Translational research

Zotatifin (eFT226) is the only eIF4A inhibitor with human clinical safety data and FDA Fast Track designation for ER+/HER2− advanced breast cancer (fulvestrant+abemaciclib combination). Unlike research-grade rocaglates, Zotatifin delivers validated target engagement at polypurine motifs, defined oncogene downregulation (KRAS, CDK4, CCND1, ERα), and established RP2D (0.07 mg/kg IV). Currently in Phase 1/2 expansion for KRAS-mutant NSCLC with sotorasib. The definitive translational tool bridging fundamental discovery and clinical application. Procure for antiviral, functional genomics, or oncology studies with direct line-of-sight to therapeutic development.

Molecular Formula C28H29N3O5
Molecular Weight 487.5 g/mol
CAS No. 2098191-53-6
Cat. No. B8103393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZotatifin
CAS2098191-53-6
Molecular FormulaC28H29N3O5
Molecular Weight487.5 g/mol
Structural Identifiers
SMILESCN(C)CC1C(C2(C(C1O)(C3=C(N=C(C=C3O2)OC)OC)O)C4=CC=C(C=C4)C#N)C5=CC=CC=C5
InChIInChI=1S/C28H29N3O5/c1-31(2)16-20-23(18-8-6-5-7-9-18)28(19-12-10-17(15-29)11-13-19)27(33,25(20)32)24-21(36-28)14-22(34-3)30-26(24)35-4/h5-14,20,23,25,32-33H,16H2,1-4H3/t20-,23-,25-,27+,28+/m1/s1
InChIKeyQYCXWOACFWMQFO-WZWZCULESA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zotatifin (eFT226) CAS 2098191-53-6: First-in-Class eIF4A RNA Helicase Inhibitor for Advanced Oncology Research and Clinical Development


Zotatifin (eFT226) is a first-in-class, potent, and sequence-selective small-molecule inhibitor of the RNA helicase eIF4A, an ATP-dependent DEAD-box protein critical for cap-dependent translation initiation [1]. It promotes the formation of a stable mRNA:eIF4A:drug ternary complex at specific polypurine motifs within the 5′-UTR of select transcripts, thereby blocking the production of encoded oncoproteins [2]. Zotatifin has entered Phase 1/2 clinical trials for multiple solid tumor indications and has received FDA Fast Track designation for use in combination with fulvestrant and abemaciclib in ER+/HER2− advanced breast cancer [3].

Why Zotatifin Cannot Be Interchanged with Other eIF4A Inhibitors: A Matter of Clinical Validation and Molecular Selectivity


eIF4A inhibitors as a class exhibit wide divergence in molecular pharmacology, translational selectivity, and clinical development status. Zotatifin is the only eIF4A inhibitor with extensive human clinical safety and efficacy data, including FDA Fast Track designation for a specific combination regimen in advanced breast cancer [1]. In contrast, natural product rocaglates (e.g., rocaglamide A, silvestrol) suffer from poor drug-like properties and synthetic complexity that preclude clinical use [2], while synthetic analogs such as CR-1-31B and MG-002 remain at preclinical research-tool stages and lack any human exposure data [3]. Substituting Zotatifin with another eIF4A modulator in a translational or clinical research setting would introduce unquantified variability in target engagement, off-target translation effects, and safety profile, rendering data non-comparable and potentially invalidating study conclusions.

Quantitative Differentiation of Zotatifin (eFT226) from eIF4A Inhibitor Comparators: A Procurement-Focused Evidence Matrix


Clinical Development Stage and Regulatory Validation vs. Research-Only eIF4A Modulators

Zotatifin is the only eIF4A inhibitor in active Phase 1/2 clinical development with an FDA Fast Track designation. The combination of zotatifin (0.07 mg/kg IV two weeks on/one week off) with fulvestrant and abemaciclib has received Fast Track status for ER+/HER2− advanced breast cancer, based on demonstrated clinical activity [1]. In a Phase 1/2 dose expansion study, 26% (5/19) of heavily pretreated patients achieved a confirmed partial response [2]. In contrast, comparators such as silvestrol, CR-1-31B, and MG-002 are not in clinical development and lack human safety and efficacy data [3].

Clinical-stage FDA Fast Track Translational research

eIF4A Binding Affinity and Sequence-Selective Clamping Potency vs. CR-1-31B and MG-002

Zotatifin exhibits a Kd of 21 nM for eIF4A1 in the presence of polypurine RNA motifs, indicating high-affinity ternary complex formation [1]. In a fluorescence polarization assay measuring compound-induced clamping of eIF4A1 to RNA, Zotatifin (10 µM) produced a complex half-life (t1/2) of 27 ± 5.8 min, which is shorter than MG-002 (68 ± 2.8 min) and CR-1-31B (59 ± 6.5 min) but longer than the DMSO control (4.1 ± 1 min) [2]. Thermal stability analysis (ΔT50) yielded values of 7.0 °C for Zotatifin, 7.3 °C for CR-1-31B, and 7.2 °C for MG-002, with PatA at 10.0 °C as a positive control [3].

Binding affinity eIF4A1 Sequence selectivity

Functional Potency: Cap-Dependent Translation Inhibition vs. CR-1-31B and MG-002

In a cell-free translation assay using a bicistronic reporter, Zotatifin inhibited cap-dependent firefly luciferase (FLuc) synthesis with an IC50 of 813 ± 91 nM. By comparison, CR-1-31B and MG-002 were more potent in this specific assay, with IC50 values of 54 ± 4 nM and 43 ± 4 nM, respectively [1]. This ~15–20-fold difference in cell-free potency does not translate to reduced in vivo efficacy; Zotatifin achieves pharmacologically relevant exposures at the recommended Phase 2 dose of 0.07 mg/kg and has demonstrated clear antitumor activity in clinical trials [2].

Translation inhibition IC50 Functional assay

Sequence-Selective Oncogene Downregulation Profile vs. Non-Selective Translation Inhibitors

Zotatifin selectively downregulates the translation of a defined set of oncogenes containing polypurine motifs in their 5′-UTRs. In preclinical models, treatment simultaneously reduced the translation of CDK4, ERα, ERBB2, KRAS, and CCND1 [1]. This is in contrast to pan-translation inhibitors (e.g., cycloheximide) or even other rocaglates, which may exhibit different sequence preferences. For instance, the natural rocaglate silvestrol showed reduced RNA-clamping efficiency and antiviral activity compared to Zotatifin in head-to-head experiments [2].

Oncogene Translational control Selectivity

Clinical Safety and Tolerability Profile vs. Preclinical eIF4A Inhibitors

In Phase 1/2 clinical studies, Zotatifin demonstrated a favorable safety profile with primarily Grade 1/2 adverse events. In the ECBF+A cohort (Zotatifin + fulvestrant + abemaciclib), the most common AEs were diarrhea (44%) and nausea (31%), all Grade 1/2. Grade 3/4 AEs occurred in 21% of patients [1]. Dose-limiting toxicities included Grade 2 thrombocytopenia, Grade 3 anemia, and Grade 3 gastrointestinal bleed at the highest dose level (0.1 mg/kg), establishing the MTD/RP2D at 0.07 mg/kg [2]. This safety profile is clinically characterized and manageable, whereas comparators such as CR-1-31B and MG-002 have no human safety data and unknown toxicity profiles [3].

Safety Adverse events Phase 1

Physicochemical Optimization vs. Natural Product Flavaglines (Rocaglamide A/Silvestrol)

Zotatifin was designed via a ligand-based strategy to overcome the poor drug-like properties and synthetic complexity that have hampered the clinical development of natural product flavaglines such as rocaglamide A and silvestrol [1]. While specific comparative physicochemical parameters (e.g., logP, solubility) are not explicitly quantified in the public domain, the successful advancement of Zotatifin to Phase 1/2 clinical trials with favorable PK properties (dose-proportional linear exposure) [2] contrasts sharply with the lack of clinical progress for natural flavaglines, which remain as research tools despite decades of investigation [3].

Drug-like properties Ligand-based design Physicochemical optimization

Optimal Research and Procurement Applications for Zotatifin (eFT226) Based on Quantitative Differentiation Evidence


Advanced ER+/HER2− Breast Cancer Translational Research and Combination Therapy Modeling

Zotatifin is the only eIF4A inhibitor with clinical validation in ER+/HER2− metastatic breast cancer, including a 26% objective response rate in heavily pretreated patients when combined with fulvestrant and abemaciclib [1]. Procurement for preclinical or translational studies in this indication provides a direct line of sight to clinical translation, leveraging the established RP2D (0.07 mg/kg IV) and known safety profile. This is unmatched by any other eIF4A modulator.

KRAS-Mutant NSCLC Combination Studies with Sotorasib

Ongoing Phase 1/2 expansion cohorts are evaluating Zotatifin in combination with the KRAS G12C inhibitor sotorasib in KRAS-mutant non-small cell lung cancer [1]. Zotatifin’s ability to downregulate KRAS translation via 5′-UTR polypurine motif targeting provides a mechanistic rationale for combination strategies. For researchers investigating KRAS-driven malignancies, Zotatifin is the only eIF4A inhibitor with active clinical evaluation in this combination setting, making it the preferred tool for translational studies.

Antiviral Research: SARS-CoV-2 and Broad-Spectrum Viral Translation Inhibition

Zotatifin has demonstrated antiviral activity against SARS-CoV-2, inhibiting viral NP protein biogenesis with an IC90 of 37 nM [1], and has been evaluated in a Phase 1b clinical trial for mild-to-moderate COVID-19, showing a favorable safety profile and a trend in antiviral activity . While silvestrol may exhibit higher RNA-clamping efficiency in vitro, Zotatifin’s clinical safety data and drug-like properties make it the superior choice for in vivo antiviral efficacy studies and potential pandemic preparedness research.

Oncology Target Validation and Functional Genomics of Translation Control

Zotatifin’s well-characterized sequence selectivity for polypurine motifs and defined oncogene downregulation signature (CDK4, ERα, ERBB2, KRAS, CCND1) [1] makes it an ideal tool for studying translational control mechanisms in cancer. Unlike research-grade rocaglates (CR-1-31B, MG-002) that lack clinical translatability, Zotatifin provides a bridge between fundamental discovery and therapeutic application, enabling functional genomics studies with direct relevance to ongoing clinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zotatifin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.